3,5-Difluorobenzoic acid

Catalog No.
S705038
CAS No.
455-40-3
M.F
C7H4F2O2
M. Wt
158.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzoic acid

CAS Number

455-40-3

Product Name

3,5-Difluorobenzoic acid

IUPAC Name

3,5-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.1 g/mol

InChI

InChI=1S/C7H4F2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)

InChI Key

GONAVIHGXFBTOZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)O

Regioselective Heterocyclization Reactant

3,5-Difluorobenzoic acid has been explored as a reactant in Rh(III)-catalyzed regioselective heterocyclization reactions. This research investigated the reaction between benzoic acids and acrylates to produce phthalides using water as the solvent. The study found that 3,5-difluorobenzoic acid was an effective reactant for this transformation, yielding the desired phthalides in good yields. Source: ChemicalBook:

Understanding Hydrogen Bonding

The formation of dimers by 3,5-difluorobenzoic acid has been of interest to researchers studying hydrogen bonding. These dimers are stabilized by hydrogen bonds between the carboxyl groups of the acid molecules. This research provides insights into the nature of hydrogen bonding interactions in aromatic carboxylic acids. Source: Sigma-Aldrich:

3,5-Difluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring. Its molecular formula is C7_7H4_4F2_2O2_2, and it has a molecular weight of approximately 158.1 g/mol. This compound typically appears as white to pale yellow solid crystals with a melting point ranging from 121 °C to 124 °C . The compound is known for its strong acidity, with a predicted pKa value of about 3.52, making it useful in various

, including:

  • Esterification: Reacts with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: Can be reduced to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
  • Coupling Reactions: Acts as a coupling partner in cross-coupling reactions.

Additionally, it can undergo dimerization through hydrogen bonding between carboxyl groups, forming stable dimers .

Research indicates that 3,5-difluorobenzoic acid exhibits various biological activities. It has been studied for its potential as an antibacterial agent and its role in enzyme inhibition. Specifically, it can act as a selective inhibitor for certain enzymes involved in metabolic pathways. Its unique structure allows it to interact with biological targets effectively, although more studies are needed to fully understand its pharmacological potential .

There are multiple synthetic routes for producing 3,5-difluorobenzoic acid. Some notable methods include:

  • From 3,5-Difluorobenzaldehyde: This method involves oxidizing 3,5-difluorobenzaldehyde using hydrogen peroxide in the presence of diphenyl diselenide as a catalyst .
  • Via Electrophilic Aromatic Substitution: Fluorination of benzoic acid derivatives followed by carboxylation.
  • Direct Fluorination: Using fluorinating agents on benzoic acid under controlled conditions.

Each method offers different yields and purity levels, with the first method being particularly noted for its efficiency and green chemistry approach .

3,5-Difluorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceutical compounds.
  • Agriculture: Acts as a precursor in the development of agrochemicals.
  • Material Science: Utilized in the production of polymers and coatings due to its unique chemical properties.

It is also employed in research settings for studying reaction mechanisms and enzyme interactions .

Studies on the interactions of 3,5-difluorobenzoic acid have demonstrated its ability to form complexes with metal ions and other organic molecules. These interactions are crucial for understanding its role in catalysis and biological systems. For example, it has been shown to stabilize certain metal complexes that can catalyze organic transformations .

Furthermore, membrane inlet mass spectrometry has been employed to study its behavior in aqueous environments, highlighting its potential for environmental monitoring .

Several compounds share structural similarities with 3,5-difluorobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Difluorobenzoic AcidC7_7H4_4F2_2O2_2Different fluorine substitution pattern affects reactivity
3-Fluorobenzoic AcidC7_7H5_5F1_1O2_2Only one fluorine atom; different acidity and reactivity
Benzoic AcidC7_7H6_6O2_2No fluorine substitutions; serves as a baseline for comparison

Uniqueness of 3,5-Difluorobenzoic Acid:

  • The presence of two fluorine atoms at specific positions enhances its acidity and reactivity compared to related compounds.
  • Its ability to form stable dimers through hydrogen bonding is distinctive among similar compounds.

XLogP3

1.8

Melting Point

122.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-40-3

Wikipedia

3,5-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 3,5-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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